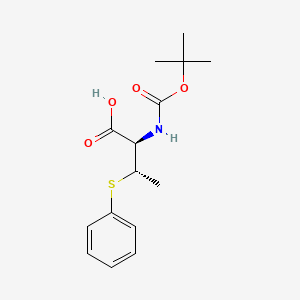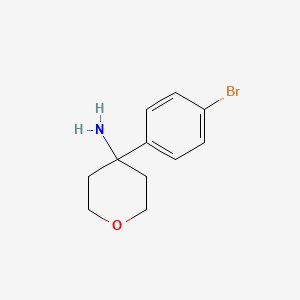
Boc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid
Overview
Description
Boc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid is a compound characterized by a unique structure with specific chirality. This molecule contains a tert-butoxycarbonyl (Boc) protecting group, an amino acid backbone, and a phenylthio substituent. The presence of chiral centers in the (2R,3S) configuration adds to its distinctiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Boc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid generally involves the following steps:
Formation of the Amino Acid Backbone: : Starting from the appropriate precursor, the amino acid backbone is constructed through established peptide synthesis techniques, ensuring the desired chirality.
Introduction of the Phenylthio Group: : Using thiol reagents, the phenylthio group is introduced, typically through nucleophilic substitution reactions.
Boc Protection: : Finally, the tert-butoxycarbonyl group is added to protect the amino group, often using Boc anhydride in basic conditions.
Industrial Production Methods: : Large-scale production may involve optimized processes to maximize yield and purity, such as continuous flow chemistry and advanced purification techniques like chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The phenylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: : Reduction reactions may target the phenylthio group, converting it to a thiol.
Substitution: : The amino and phenylthio groups are susceptible to various substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Using alkylating agents or nucleophiles under mild to moderate conditions.
Major Products
Sulfoxides and Sulfones: : Products of oxidation.
Thiols: : Products of reduction.
Various Substituted Derivatives: : From substitution reactions.
Scientific Research Applications
Boc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid has several research applications:
Chemistry: : As an intermediate in the synthesis of more complex molecules, particularly in the development of novel compounds.
Biology: : Investigated for its potential role in enzyme inhibition, protein interactions, and as a building block for peptide synthesis.
Industry: : Used in the production of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of Boc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid largely depends on its chemical environment and the target it interacts with:
Molecular Targets: : These may include enzymes, receptors, or proteins that the compound can inhibit or modulate.
Pathways Involved: : The compound may affect biochemical pathways related to amino acid metabolism, protein synthesis, or signaling.
Comparison with Similar Compounds
Comparing Boc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid with other similar compounds highlights its uniqueness:
Similar Compounds: : Boc-(2S,3R)-2-amino-3-(phenylthio)-butanoic acid, other Boc-protected amino acids with different substituents.
Uniqueness: : The specific (2R,3S) configuration and the presence of the phenylthio group make it distinct in terms of reactivity and potential applications. Similar compounds might differ in their chirality, leading to different biochemical interactions and properties.
There you have it: a deep dive into this compound. Chemistry never ceases to fascinate, does it?
Properties
IUPAC Name |
(2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-10(21-11-8-6-5-7-9-11)12(13(17)18)16-14(19)20-15(2,3)4/h5-10,12H,1-4H3,(H,16,19)(H,17,18)/t10-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYIQBZERDZIIX-JQWIXIFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)SC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)SC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(benzo[d][1,3]dioxol-5-yl)-N-(cyclopropylmethyl)methanamine](/img/structure/B1521597.png)


![2-[1-(2,4-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B1521603.png)
![6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1521605.png)

![3-[(4-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1521610.png)
![2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1521611.png)
![3-{[4-(Propan-2-yl)benzenesulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B1521612.png)
![6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile](/img/structure/B1521613.png)

![3-[(Octyloxy)methyl]aniline](/img/structure/B1521615.png)
![7-Chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1521617.png)
